molecular formula C9H14O2 B13906908 (4-Methylenecyclohexyl) acetate

(4-Methylenecyclohexyl) acetate

Cat. No.: B13906908
M. Wt: 154.21 g/mol
InChI Key: UJRNQIYDLGGFCV-UHFFFAOYSA-N
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Description

(4-Methylenecyclohexyl) acetate is an organic compound featuring a cyclohexane ring substituted with a methylene group at the 4-position and an acetate ester functional group. This derivative has the IUPAC name 2-(4-methylenecyclohexyl)propan-2-yl acetate and a molecular formula of C₁₂H₂₀O₂ (molecular weight: 196.29 g/mol).

Key properties include:

  • Structure: A bicyclic framework with a methylene group at the 4-position of the cyclohexane ring and an acetate ester attached to a tertiary carbon.
  • Synthesis: Derived via Wittig methenylation and subsequent hydroboration-oxidation, as demonstrated in the synthesis of structurally related compounds (e.g., tert-butyldimethyl(4-(4-methylenecyclohexyl)phenoxy)silane).
  • Applications: Potential use in fragrance formulations and pharmacological research, given its structural similarity to terpene-derived esters with reported bioactivity.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(4-methylidenecyclohexyl) acetate

InChI

InChI=1S/C9H14O2/c1-7-3-5-9(6-4-7)11-8(2)10/h9H,1,3-6H2,2H3

InChI Key

UJRNQIYDLGGFCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(=C)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylenecyclohexyl) acetate typically involves the esterification of 4-methylenecyclohexanol with acetic acid or acetic anhydride in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: On an industrial scale, the production of (4-Methylenecyclohexyl) acetate can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (4-Methylenecyclohexyl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Methylenecyclohexyl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylenecyclohexyl) acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The methylene group can also undergo reactions that lead to the formation of reactive intermediates, which can interact with cellular components .

Comparison with Similar Compounds

δ-Terpineol Acetate vs. α-Terpinyl Acetate

Property δ-Terpineol Acetate [(4-Methylenecyclohexyl) Acetate] α-Terpinyl Acetate
Molecular Formula C₁₂H₂₀O₂ C₁₂H₂₀O₂
CAS Number 93836-50-1 80-26-2
Structure 4-Methylenecyclohexyl tertiary acetate Cyclohexene-methanol acetate
Retention Index Not reported 1333
Stereochemistry Non-chiral Chiral center present
Applications Fragrance intermediate, pharmacological research Perfumery, flavoring agent

Key Differences :

  • δ-Terpineol acetate lacks the cyclohexene double bond present in α-terpinyl acetate, leading to distinct stereochemical and reactivity profiles.
  • α-Terpinyl acetate exhibits higher volatility (retention index = 1333) compared to δ-terpineol acetate, which lacks retention index data.

Comparison with Linear Acetates (e.g., Hexyl Acetate)

Property δ-Terpineol Acetate Hexyl Acetate
Molecular Formula C₁₂H₂₀O₂ C₈H₁₆O₂
Boiling Point Not reported 169–172°C
Solubility Likely low in water Insoluble in water
Use Cases Specialty chemicals Industrial solvent

Key Differences :

  • Hexyl acetate, a linear ester, is simpler in structure and widely used as a solvent, whereas δ-terpineol acetate’s bicyclic structure lends itself to niche applications in fragrances or drug discovery.

Comparison with Aromatic Acetates (e.g., 4-Methylphenyl Acetate)

Property δ-Terpineol Acetate 4-Methylphenyl Acetate
Molecular Formula C₁₂H₂₀O₂ C₉H₁₀O₂
Functional Groups Cyclohexyl, acetate Aromatic ring, acetate
Bioactivity Estrogen receptor β agonism (inferred) No reported bioactivity

Key Differences :

  • The aromatic ring in 4-methylphenyl acetate confers higher rigidity and UV absorbance, whereas δ-terpineol acetate’s alicyclic structure enhances metabolic stability in biological systems.

Research Findings and Pharmacological Relevance

  • Synthetic Pathways: δ-Terpineol acetate derivatives are synthesized via Wittig reactions and silyl protection-deprotection strategies, as seen in the synthesis of 4-(4-methylenecyclohexyl)phenol.
  • Stability : The methylene group in δ-terpineol acetate may enhance resistance to oxidative degradation compared to unsaturated analogs like α-terpinyl acetate.

Biological Activity

(4-Methylenecyclohexyl) acetate is an organic compound that has garnered interest in various fields, particularly in biology and medicine due to its potential therapeutic properties and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

(4-Methylenecyclohexyl) acetate is an ester derived from methylene cyclohexanol and acetic acid. Its structure includes a methylene group adjacent to a cyclohexyl ring, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of (4-Methylenecyclohexyl) acetate is primarily attributed to its ability to interact with various molecular targets within cells. The acetate group can hydrolyze to release acetic acid, participating in numerous biochemical pathways. Additionally, the methylene group may form reactive intermediates that can affect cellular components, potentially leading to various biological effects, including:

  • Enzyme Interactions : Investigated for potential interactions with enzymes that may modulate metabolic pathways.
  • Cell Signaling : May influence signaling pathways through the release of acetic acid or by acting on specific receptors.

Biological Activity Overview

Activity Type Description
Antimicrobial Potential antibacterial properties against certain pathogens.
Antioxidant May exhibit antioxidant activity, protecting cells from oxidative stress.
Anti-inflammatory Possible modulation of inflammatory responses through enzyme inhibition.
Neuroprotective Investigated for potential protective effects on neuronal cells.

Case Studies and Research Findings

  • Antimicrobial Activity : In studies examining the antimicrobial properties of similar compounds, (4-Methylenecyclohexyl) acetate showed promising results against various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) effective against pathogens like Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Research indicates that compounds related to (4-Methylenecyclohexyl) acetate may protect neuronal cells from apoptosis induced by oxidative stress. Mechanisms include the activation of protective signaling pathways such as AMPK, which plays a crucial role in cellular energy homeostasis .
  • Anti-inflammatory Properties : Studies have suggested that derivatives of (4-Methylenecyclohexyl) acetate could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Methylenecyclohexyl) acetate, a comparison with structurally similar compounds is insightful:

Compound Name Structure/Feature Biological Activity
Cyclohexyl AcetateLacks methylene groupModerate antimicrobial activity
4-Methylcyclohexanol AcetateSimilar cyclohexane ringExhibits neuroprotective effects
Cyclohexanemethanol AcetateDifferent positioning of methyleneDiverse applications in fragrance and flavor industries

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